molecular formula C20H20ClN3OS B12478252 2-[(4-chlorobenzyl)sulfanyl]-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]acetamide

2-[(4-chlorobenzyl)sulfanyl]-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]acetamide

Cat. No.: B12478252
M. Wt: 385.9 g/mol
InChI Key: VVJGVUOMIBGPGC-UHFFFAOYSA-N
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Description

2-{[(4-chlorophenyl)methyl]sulfanyl}-N-[5-methyl-2-(2-methylphenyl)pyrazol-3-yl]acetamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a sulfanyl linkage, and a pyrazolylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-[5-methyl-2-(2-methylphenyl)pyrazol-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzyl isothiocyanate. This intermediate is then reacted with 5-methyl-2-(2-methylphenyl)pyrazole-3-amine under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The process would also need to consider the purification and isolation of the final product to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-chlorophenyl)methyl]sulfanyl}-N-[5-methyl-2-(2-methylphenyl)pyrazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-{[(4-chlorophenyl)methyl]sulfanyl}-N-[5-methyl-2-(2-methylphenyl)pyrazol-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-[5-methyl-2-(2-methylphenyl)pyrazol-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfanyl and pyrazolylacetamide groups are likely involved in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(4-isopropylphenyl)acetamide
  • 2-{[(4-chlorophenyl)methyl]sulfanyl}aniline
  • 2-{[(4-chlorophenyl)methyl]amino}-N-(4-fluorophenyl)acetamide

Uniqueness

2-{[(4-chlorophenyl)methyl]sulfanyl}-N-[5-methyl-2-(2-methylphenyl)pyrazol-3-yl]acetamide is unique due to its combination of a chlorophenyl group, a sulfanyl linkage, and a pyrazolylacetamide moiety. This structural arrangement provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C20H20ClN3OS

Molecular Weight

385.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-[5-methyl-2-(2-methylphenyl)pyrazol-3-yl]acetamide

InChI

InChI=1S/C20H20ClN3OS/c1-14-5-3-4-6-18(14)24-19(11-15(2)23-24)22-20(25)13-26-12-16-7-9-17(21)10-8-16/h3-11H,12-13H2,1-2H3,(H,22,25)

InChI Key

VVJGVUOMIBGPGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=CC(=N2)C)NC(=O)CSCC3=CC=C(C=C3)Cl

Origin of Product

United States

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